molecular formula C7H13NO4 B1588034 2-(2-Nitroethoxy)tetrahydropyran CAS No. 75233-61-3

2-(2-Nitroethoxy)tetrahydropyran

Cat. No. B1588034
CAS RN: 75233-61-3
M. Wt: 175.18 g/mol
InChI Key: KQDXRRAVDLIMGM-UHFFFAOYSA-N
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Description

2-(2-Nitroethoxy)tetrahydropyran (2-NET) is a heterocyclic compound that has been studied for its potential to be used in synthetic organic chemistry for a variety of applications. 2-NET is a four-membered ring containing one nitrogen atom and one oxygen atom in its structure. It is an important intermediate in the synthesis of numerous compounds, including drugs, polymers, and other materials. In addition, 2-NET has also been studied for its potential medicinal applications.

Scientific Research Applications

“2-(2-Nitroethoxy)tetrahydropyran” is a chemical compound that may be used in chemical synthesis . It has the empirical formula C7H13NO4 and a molecular weight of 175.18 .

One specific application of tetrahydropyran derivatives, which “2-(2-Nitroethoxy)tetrahydropyran” could potentially be a part of, is in the synthesis of Neopeltolide, a marine macrolide natural product . This is a complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

  • Medicinal Chemistry and Antitumor Agents

    • Tetrahydropyran derivatives play a crucial role in medicinal chemistry, especially in developing antitumor agents .
    • Studies have shown their significant chemical reactivity and antitumor activity, with modifications impacting their efficacy .
    • The synthesis of novel compounds like carmethizole derivatives and tetrahydroisoquinoline benzodiazepine dimers has led to promising results in targeting cancer cells .
    • Tetrahydropyran derivatives were conjugated to antibodies targeting specific cancer biomarkers, resulting in antibody-drug conjugates (ADCs). These ADCs exhibited significant cytotoxicity and target-mediated selectivity in vitro, demonstrating their potential as targeted anticancer therapies .
    • In animal models of gastric and lung cancer, these ADCs showed consistent pharmacokinetic profiles and robust antitumor activity after a single dose, highlighting their therapeutic potential in vivo .
  • Chemical Synthesis

    • “2-(2-Nitroethoxy)tetrahydropyran” may be used in chemical synthesis .
    • The preparation method for tetrahydropyran involves controlled hydrogenation of alkoxydihydrofurans or alkoxytetrahydrofurans using specific reagents and conditions, resulting in high yields of the final product .
  • Synthesis of Complex Organic Molecules

    • “2-(2-Nitroethoxy)tetrahydropyran” may be used in the synthesis of complex organic molecules .
    • The process consists of several stages employing specific reagents, catalysts, solvents, and conditions .
    • For instance, in one experiment, tetrahydro-2-methoxy-2H-pyran was produced at a yield of 96%, while tetrahydro-2-butoxy-2H-pyran was obtained with a yield of 95% .
  • Development of Novel Antitumor Agents

    • Tetrahydropyran derivatives have shown promising results in various studies, exhibiting significant chemical reactivity and antitumor activity both in vitro and in vivo .
    • Tetrahydropyran-based compounds were synthesized and evaluated for their potential as antitumor agents .
    • One study focused on analogs of carmethizole hydrochloride, an experimental acylated vinylogous carbinolamine tumor inhibitor .
    • These analogs were systematically modified, and their chemical reactivity as electrophiles was assessed .
    • The study found that alterations in the alkylthio moiety of the compounds had a profound impact on their chemical reactivity and antitumor activity .

properties

IUPAC Name

2-(2-nitroethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-8(10)4-6-12-7-3-1-2-5-11-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDXRRAVDLIMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395886
Record name 2-(2-Nitroethoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitroethoxy)tetrahydropyran

CAS RN

75233-61-3
Record name 2-(2-Nitroethoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Nitroethoxy)tetrahydropyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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